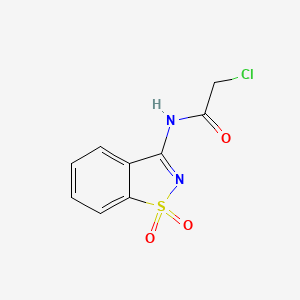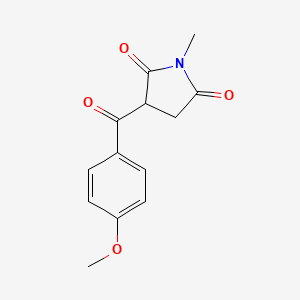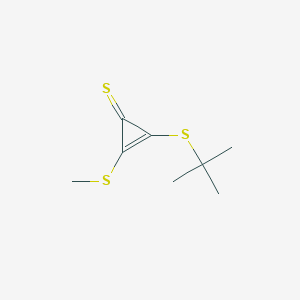
Dimethyl (2-oxoheptadecyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-oxoheptadecyl)phosphonate is an organophosphorus compound with the molecular formula C₁₉H₃₉O₄P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a long-chain ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxoheptadecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The general reaction scheme is as follows:
Michaelis-Arbuzov Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-oxoheptadecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-oxoheptadecyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can be enzymatically cleaved to release the active drug.
Material Science: It is used in the preparation of flame retardants and plasticizers due to its phosphorus content.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter alkyl chain.
Dimethyl (2-oxopropyl)phosphonate: Another analog with a much shorter alkyl chain, used in different synthetic applications.
Uniqueness
Dimethyl (2-oxoheptadecyl)phosphonate is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of lipophilic compounds or in materials science.
Eigenschaften
| 92780-73-9 | |
Molekularformel |
C19H39O4P |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylheptadecan-2-one |
InChI |
InChI=1S/C19H39O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)18-24(21,22-2)23-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
XNXSFAWPOYFRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)


![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


